

# pharmacokinetics and pharmacodynamics of NCX 2121

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## Compound of Interest

Compound Name: NCX 2121

Cat. No.: B12371074

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As of late 2025, there is no publicly available information regarding a compound designated as **NCX 2121** in scientific literature or clinical trial registries. It is possible that this is a misnomer or an internal development name not yet disclosed.

However, the query may be a conflation with GS-2121, an investigational small molecule being developed by Gilead Sciences for the treatment of advanced solid tumors. This guide will therefore focus on the available information for GS-2121, while noting the significant limitations in publicly accessible data due to its early stage of development.

## GS-2121: An Overview

GS-2121 is an orally administered small molecule investigational antineoplastic agent.<sup>[1]</sup> It is currently in Phase 1 of clinical development, and its precise mechanism of action has not been publicly disclosed.<sup>[1]</sup> The ongoing first-in-human clinical trial (NCT06532565) is designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of GS-2121, both as a monotherapy and in combination with the anti-PD-1 antibody zimberelimab.<sup>[1]</sup><sup>[2]</sup><sup>[3]</sup> The inclusion of an immune checkpoint inhibitor in the initial clinical investigation suggests a potential role in modulating the anti-tumor immune response.<sup>[1]</sup>

## Pharmacokinetics and Pharmacodynamics

Detailed pharmacokinetic and pharmacodynamic data for GS-2121 are not yet publicly available. The primary objectives of the ongoing Phase 1 clinical trial include determining the maximum tolerated dose (MTD) or maximum administered dose (MAD) and the recommended

Phase 2 dose (RP2D).[2][3] These studies will characterize the pharmacokinetic profile of GS-2121 in human subjects.

## Experimental Protocols

Specific, detailed experimental protocols for preclinical and clinical studies of GS-2121 are not publicly available. However, the design of the ongoing Phase 1 clinical trial (NCT06532565) provides an outline of the human study protocol.

## Clinical Trial Design (NCT06532565)

The first-in-human study of GS-2121 is a Phase 1, open-label, multi-center trial designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of GS-2121 alone and in combination with zimberelimab in adults with advanced solid tumors.[2][3]

Study Arms:

- Monotherapy: Participants receive escalating doses of GS-2121.
- Combination Therapy: Participants receive escalating doses of GS-2121 in combination with zimberelimab.[3]

Primary Objectives:

- To assess the safety and tolerability of GS-2121 as a monotherapy and in combination with zimberelimab.[2][3]
- To identify the maximum tolerated dose (MTD) / maximum administered dose (MAD) and/or the recommended Phase 2 dose (RP2D) of GS-2121 as a monotherapy and in combination with zimberelimab.[2][3]

Inclusion Criteria:

- Histologically or cytologically confirmed advanced solid tumors that have progressed despite standard therapy, or for which the patient is intolerant to or ineligible for standard therapy.[2]
- Measurable disease per RECIST v1.1 criteria.[2]

- Eastern Cooperative Oncology Group (ECOG) performance status of 0 to 1.[2]
- Adequate organ function.[2]

#### Exclusion Criteria:

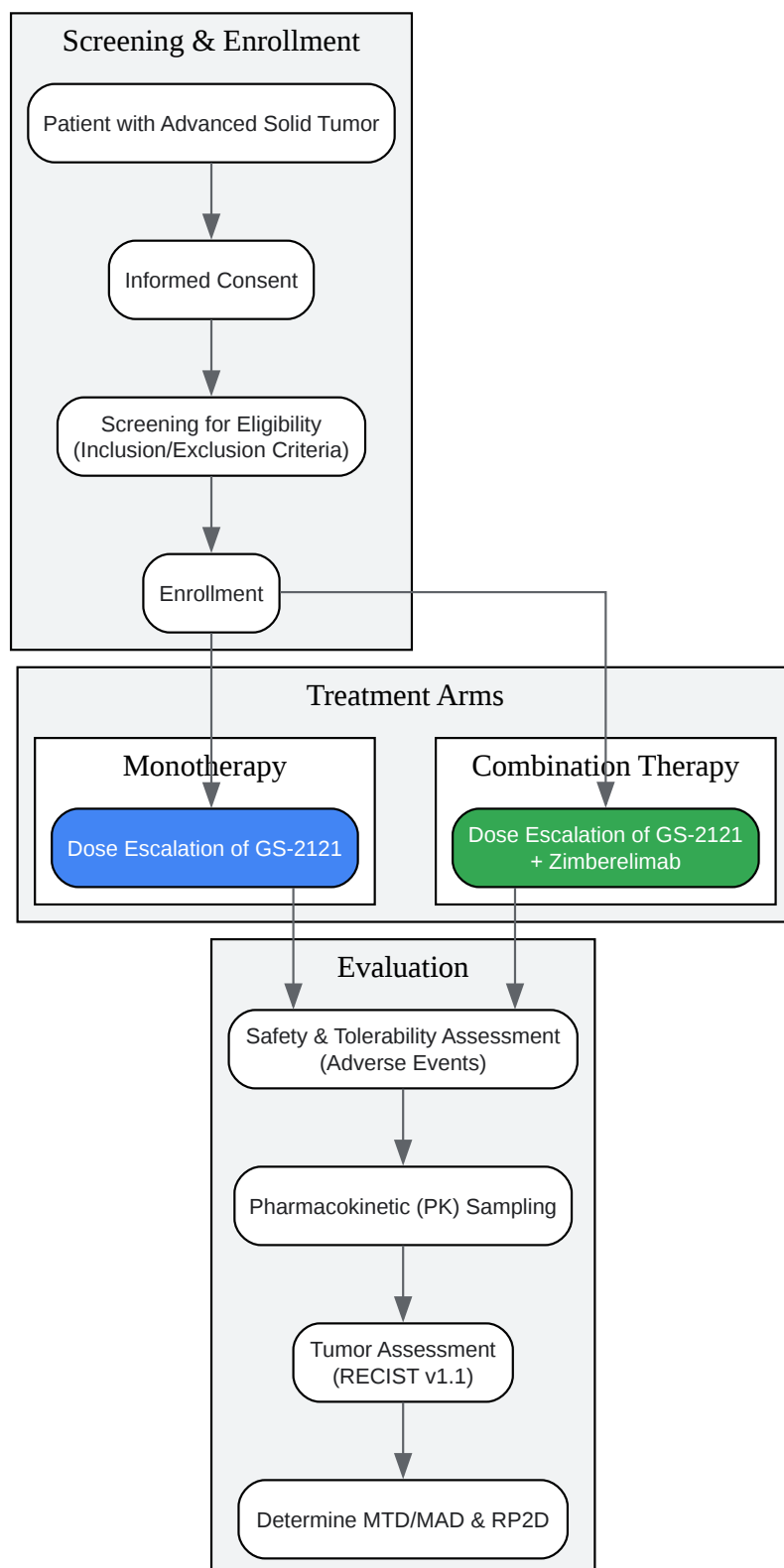
- Requirement for ongoing therapy with prohibited medications.[2]
- Recent anti-cancer therapy, including surgery, experimental therapy, immunotherapy, chemotherapy, targeted small molecule therapy, or radiation therapy within specified timeframes.[2]
- Active and clinically relevant infections.[2]
- History of pneumonitis requiring corticosteroids or interstitial lung disease.[2]
- Symptomatic ascites or pleural effusion requiring medical intervention.[2]
- Active hepatitis B, hepatitis C, or HIV.[2]
- Significant cardiac disease, including recent myocardial infarction or unstable angina.[2]

## Signaling Pathways

The biological target and signaling pathways modulated by GS-2121 have not been disclosed.

## Visualizations

Due to the lack of specific information on the mechanism of action and signaling pathways of GS-2121, a diagram illustrating these aspects cannot be provided. However, the workflow of the ongoing Phase 1 clinical trial can be visualized.



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### GS-2121 Phase 1 Clinical Trial Workflow

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## References

- 1. GS-2121 | MedPath [trial.medpath.com]
- 2. gileadclinicaltrials.com [gileadclinicaltrials.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
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